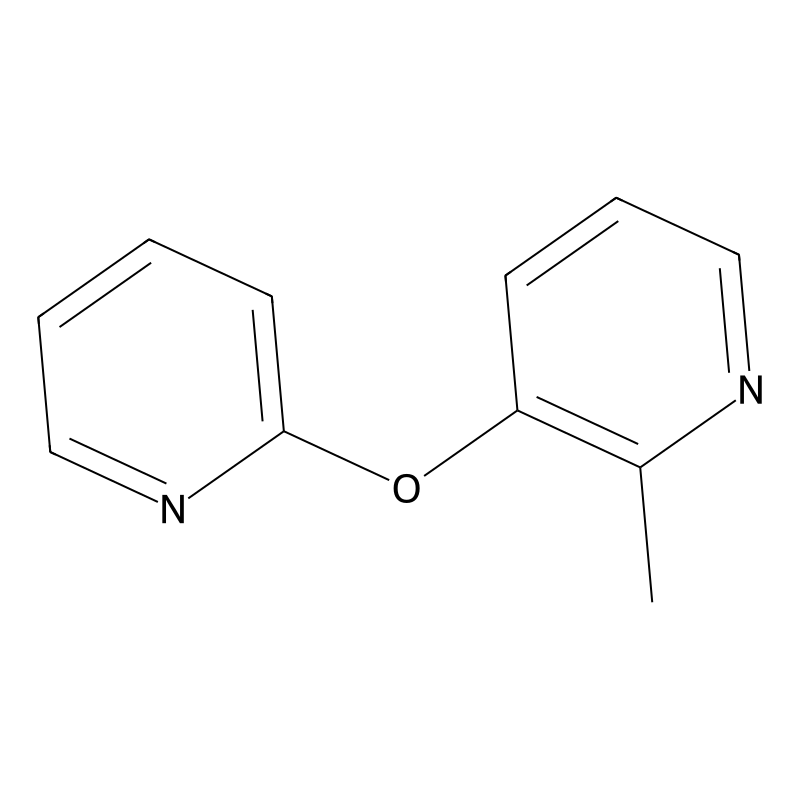

2-methyl-3-(pyridin-2-yloxy)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Methyl-3-(pyridin-2-yloxy)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group and a pyridin-2-yloxy moiety. This compound is part of the broader class of pyridine derivatives, which are known for their diverse chemical and biological properties. The molecular formula of 2-methyl-3-(pyridin-2-yloxy)pyridine is CHNO, and it possesses a molecular weight of approximately 186.21 g/mol.

The structure consists of two pyridine rings: one is the core structure, while the other is attached via an ether linkage (the oxygen atom connecting the two rings). This unique arrangement contributes to its potential reactivity and biological activity.

There is no current information available on the specific mechanism of action of 2-methyl-3-(pyridin-2-yloxy)pyridine. If this compound exhibits any biological activity, its mechanism would need to be elucidated through targeted research.

- Potential toxicity: Pyridine itself is a toxic compound. The presence of additional substituents might alter the overall toxicity profile, but caution should be exercised until proper testing is conducted [].

- Flammability: Pyridine derivatives can be flammable. The specific flammability properties of 2-methyl-3-(pyridin-2-yloxy)pyridine would require investigation.

- Oxidation: The methyl group at the 2-position can be oxidized to form carboxylic acid derivatives.

- Reduction: The pyridine ring can be reduced to yield piperidine derivatives.

- Substitution: The pyridin-2-yloxy group can be substituted with other nucleophiles under suitable conditions, allowing for the introduction of various functional groups.

These reactions enable the compound to serve as a versatile building block in organic synthesis.

The biological activity of 2-methyl-3-(pyridin-2-yloxy)pyridine has been explored in various studies. It has shown potential as a ligand in biochemical assays, particularly in relation to receptor interactions. Compounds with similar structures have been investigated for their analgesic, anti-inflammatory, and antitumor properties. The specific mechanisms of action are not fully elucidated but may involve modulation of enzyme activity or receptor binding, which can influence various biological pathways.

The synthesis of 2-methyl-3-(pyridin-2-yloxy)pyridine typically involves the following methods:

- Direct Etherification: This method involves reacting 2-methyl-3-hydroxypyridine with pyridine in the presence of a dehydrating agent such as sulfuric acid or phosphorus oxychloride to form the desired ether.

- Nucleophilic Substitution: Another approach could involve the nucleophilic substitution reaction where an appropriate leaving group is replaced by the pyridin-2-yloxy moiety.

- Industrial Methods: While specific industrial methods for large-scale production are not extensively documented, they would likely involve optimizing laboratory synthesis methods for higher yields and purity through techniques such as recrystallization or chromatography.

The applications of 2-methyl-3-(pyridin-2-yloxy)pyridine are diverse:

- Pharmaceutical Development: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.

- Material Science: The compound may be utilized in developing novel materials due to its unique structural features.

- Biochemical Research: It is employed in studies investigating ligand-receptor interactions and other biochemical pathways.

Interaction studies involving 2-methyl-3-(pyridin-2-yloxy)pyridine focus on its binding affinity to specific receptors or enzymes. These studies are crucial for understanding its potential therapeutic roles and mechanisms of action. Research has indicated that compounds with similar structures can exhibit significant interactions with neurotransmitter receptors, influencing their pharmacological effects.

Several compounds share structural similarities with 2-methyl-3-(pyridin-2-yloxy)pyridine. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Pyridylmethylamine | Contains a pyridyl group but lacks the ether linkage | Primarily acts as a neurotransmitter modulator |

| 4-Aminopyridine | Amino group at the 4-position; no ether linkage | Known for its use in treating neurodegenerative diseases |

| 5-Methylpyridin-2-ol | Hydroxyl instead of an ether; similar reactivity | Exhibits different solubility and reactivity patterns |

| Pyridin-4-yloxyacetic acid | Carboxylic acid functionality; different biological activity | Used primarily as an anti-inflammatory agent |